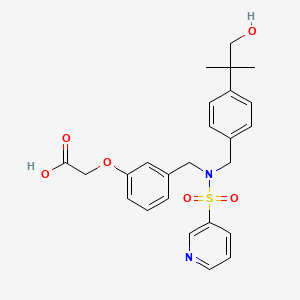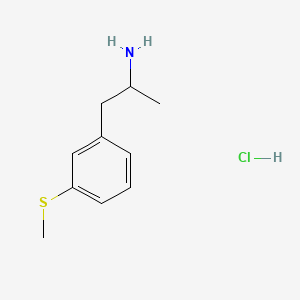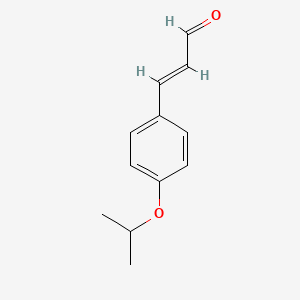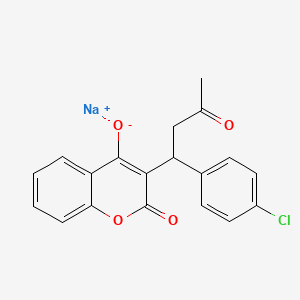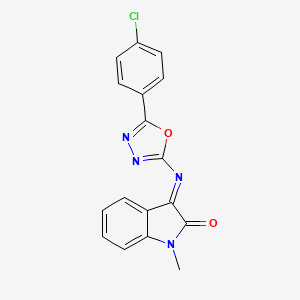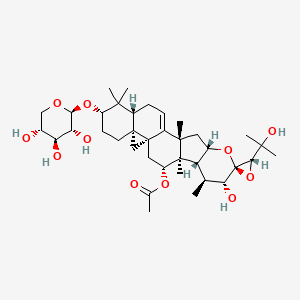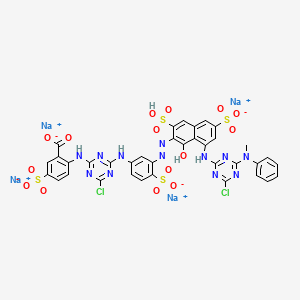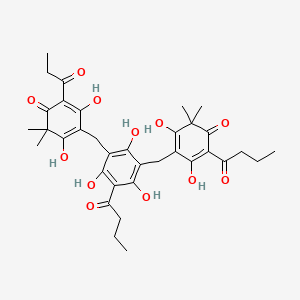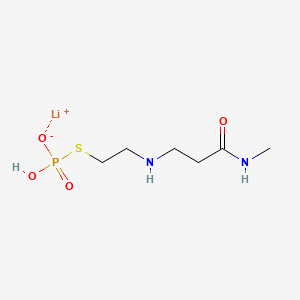
Impel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium octaborate is a borate of sodium, a chemical compound composed of sodium, boron, and oxygen. It is a colorless crystalline solid that is soluble in water. The compound is often used in its tetrahydrate form, which is a white, odorless powder. Disodium octaborate is commonly used as an insecticide, fungicide, algicide, fire retardant, and as a boron micronutrient additive in fertilizers .
Vorbereitungsmethoden
Disodium octaborate can be synthesized through various methods. One common method involves crystallizing the anhydrous form from a molten mixture of sodium oxide and boric oxide . Another method is the one-step boric acid method, which involves placing boric acid, a sodium-containing chemical product, water, and an impurity removal agent in a reactor. The mixture is then stirred and heated at temperatures between 60 to 120 degrees Celsius for 0.5 to 2 hours . The product is then filtered and dried to obtain disodium octaborate tetrahydrate .
Analyse Chemischer Reaktionen
Disodium octaborate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: Disodium octaborate can undergo substitution reactions where boron atoms are replaced by other elements or groups.
Hydrolysis: In aqueous solutions, disodium octaborate can hydrolyze to form boric acid and other borate species.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium octaborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other boron-containing compounds.
Biology: The compound is used in studies related to enzyme inhibition and cellular processes.
Industry: It is widely used in the construction industry for wood preservation, fire retardancy, and as a component in adhesives and sealants
Wirkmechanismus
The mechanism of action of disodium octaborate involves disrupting the enzyme and digestive systems of insects. In the treatment of wood-decaying insects like termites or carpenter ants, disodium octaborate prevents these pests from being able to digest the wood they depend on for survival . In plants, it improves cell division at root tips, leaf and bud development, and regulates hormone levels .
Vergleich Mit ähnlichen Verbindungen
Disodium octaborate is similar to other borate compounds such as boric acid, sodium tetraborate, and sodium metaborate. it is unique in its specific applications and effectiveness:
Boric Acid: Used primarily as an antiseptic and insecticide.
Sodium Tetraborate (Borax): Commonly used in cleaning products and as a flux in metallurgy.
Sodium Metaborate: Used in the production of borosilicate glass and as a corrosion inhibitor.
Disodium octaborate stands out due to its high solubility in water and its effectiveness as a wood preservative and fire retardant .
Eigenschaften
CAS-Nummer |
12008-41-2 |
|---|---|
Molekularformel |
B8Na2O13 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane |
InChI |
InChI=1S/B8O13.2Na/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;/q-2;2*+1 |
InChI-Schlüssel |
CGCGPGRQKOPVHP-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].[Na+].[Na+] |
Color/Form |
Crystalline rod |
Physikalische Beschreibung |
Liquid; Other Solid; Dry Powder |
Verwandte CAS-Nummern |
12280-03-4 (Na2B8O13) |
Löslichkeit |
Dissolves rapidly in water ... easily forms viscous supersaturated solutions at elevated temperatures. Solubility at 30 degC: 21.9wt % /Disodium octaborate tetrahydrate/ Solubility: 9.5 g/100 g water /Disodium octaborate tetrahydrate/ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


